6-Methylquinolin-2-amine

Kinase Inhibition SH3 Domain Protein-Protein Interaction

Procure 6-Methylquinolin-2-amine as a validated reference ligand for SH3 domain-mediated protein interaction studies (Kd 61 µM) and BACE1 screening (Kd 1.6 mM). This characterized scaffold provides a reliable baseline for assay development and hit validation, ensuring assay reproducibility without metal contamination in synthetic diversification workflows.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 20150-84-9
Cat. No. B1588361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinolin-2-amine
CAS20150-84-9
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)N
InChIInChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
InChIKeyRQQLHRZJJNJFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinolin-2-amine (CAS 20150-84-9) Baseline Overview: Quinoline Scaffold and Core Properties


6-Methylquinolin-2-amine (CAS 20150-84-9) is a heterocyclic organic compound belonging to the quinoline class, characterized by a fused benzene and pyridine ring system . It features a methyl group at the 6-position and an amino group at the 2-position of the quinoline ring, resulting in the molecular formula C10H10N2 and a molecular weight of approximately 158.2 g/mol [1]. This compound is typically a solid at room temperature with a predicted melting point range of 137-145 °C and a boiling point of approximately 320.2 °C at 760 mmHg [2]. Its computed XLogP3 value of 2.2 indicates moderate lipophilicity, while its topological polar surface area (TPSA) of 38.9 Ų suggests reasonable potential for membrane permeability [3]. The compound's 2-aminoquinoline core makes it a versatile small molecule scaffold of interest in medicinal chemistry, particularly for the development of biologically active compounds targeting various receptors and enzymes [1]. However, it is important to note that the available quantitative biological activity data for this specific compound is limited, and much of its potential is inferred from the broader class of 2-aminoquinoline derivatives [4].

Why 6-Methylquinolin-2-amine Cannot Be Generically Substituted by Other Quinoline Analogs


The 6-methyl substitution on the quinoline core of 6-methylquinolin-2-amine fundamentally differentiates it from its closest analogs, including unsubstituted 2-aminoquinoline and regioisomers such as 6-amino-2-methylquinoline . This methyl group at the 6-position significantly influences the compound's physicochemical properties, as evidenced by its computed XLogP3 value of 2.2, which contrasts with the lower lipophilicity of 2-aminoquinoline (XLogP3 ≈ 1.5) [1][2]. The position of substitution is critical; for instance, 6-amino-2-methylquinoline (CAS 65079-19-8) reverses the amino and methyl group positions, leading to a different hydrogen-bonding network and altered electronic distribution across the quinoline ring system . These structural variations directly impact binding affinity to biological targets. BindingDB data demonstrates that 6-methylquinolin-2-amine exhibits measurable, albeit modest, affinity for the Tec kinase SH3 domain (Kd = 61 μM) [3], whereas related analogs may show different selectivity profiles or no detectable binding to the same target. Furthermore, the specific substitution pattern affects the compound's reactivity in synthetic applications, as the 2-amino group serves as a nucleophilic site while the 6-methyl group influences the electron density of the aromatic system, thereby modulating the outcome of electrophilic substitution reactions . Consequently, substituting 6-methylquinolin-2-amine with a generic 2-aminoquinoline or a regioisomer without rigorous re-validation would introduce uncontrolled variables in both biological assays and synthetic pathways.

6-Methylquinolin-2-amine (CAS 20150-84-9) Quantifiable Differentiation Evidence vs. Comparators


SH3 Domain Binding Affinity of 6-Methylquinolin-2-amine vs. 2-Aminoquinoline on Tec Kinase

6-Methylquinolin-2-amine demonstrates measurable binding affinity to the Tec kinase SH3 domain with a Kd of 61 μM (6.10E+4 nM) and an EC50 of 75 μM (7.50E+4 nM) in a fluorescence polarization displacement assay using a PRP-1 peptide probe [1]. In contrast, unsubstituted 2-aminoquinoline exhibits negligible binding in the same assay system, with an EC50 of 90 μM (9.00E+4 nM) reported for displacement activity, representing a 20% higher EC50 value compared to the 6-methyl derivative [2]. The 6-methyl substitution thus confers a modest but quantifiable improvement in binding affinity for this specific SH3 domain target.

Kinase Inhibition SH3 Domain Protein-Protein Interaction

Physicochemical Differentiation: Lipophilicity (XLogP3) of 6-Methylquinolin-2-amine vs. Unsubstituted 2-Aminoquinoline

The presence of a methyl group at the 6-position of 6-methylquinolin-2-amine results in a computed XLogP3 value of 2.2, which is approximately 0.7 log units higher than the XLogP3 of 1.5 for unsubstituted 2-aminoquinoline [1][2]. This difference corresponds to a theoretical ~5-fold increase in partition coefficient, indicating that 6-methylquinolin-2-amine is significantly more lipophilic than its parent compound. The topological polar surface area (TPSA) remains identical at 38.9 Ų for both compounds, as the methyl substitution does not introduce additional polar atoms [3].

Lipophilicity Drug-Likeness Membrane Permeability

Differential Binding Profile: BACE1 Affinity of 6-Methylquinolin-2-amine vs. Reference Ligands

6-Methylquinolin-2-amine exhibits weak binding affinity to human Beta-secretase 1 (BACE1) with a Kd of 1.6 mM (1.60E+6 nM) as determined by surface plasmon resonance [1]. This represents an affinity approximately 26-fold lower than its binding to the Tec kinase SH3 domain (Kd = 61 μM), demonstrating target selectivity that may be useful in defining structure-activity relationships [1]. While no direct comparator data is available for 2-aminoquinoline against BACE1 in the same assay format, the weak BACE1 binding of 6-methylquinolin-2-amine contrasts sharply with potent BACE1 inhibitors in the literature, which typically exhibit Kd values in the low nanomolar range (<100 nM) [2]. This data establishes 6-methylquinolin-2-amine as a useful negative control or baseline reference compound for BACE1 inhibitor screening campaigns, where its weak affinity can help define assay signal windows and confirm that observed hits represent genuine improvements over the minimal baseline binding of the unoptimized 2-aminoquinoline scaffold [2].

BACE1 Alzheimer's Disease Surface Plasmon Resonance

Comparative Synthesis and Scaffold Utility: 6-Methylquinolin-2-amine in Metal-Free Amination Reactions

6-Methylquinolin-2-amine serves as a representative substrate in recently developed metal-free synthetic methodologies for 2-aminoquinoline derivatives [1]. A mild and metal-free protocol has been established for the synthesis of 2- and 1-alkyl/aryl/dialkylaminoquinolines from readily available quinoline-N-oxides using triflic anhydride as an activating agent in acetonitrile at 0 °C to room temperature [1]. The 6-methyl substituent on the quinoline core provides a useful handle for evaluating substituent electronic effects on reaction yields and regioselectivity. While specific yield data for 6-methylquinolin-2-amine in this methodology is not reported, the protocol has been successfully applied to a range of substituted 2-aminoquinolines, demonstrating the versatility of this scaffold for further derivatization [1]. In contrast, 6-amino-2-methylquinoline (CAS 65079-19-8) with its reversed substitution pattern exhibits different reactivity in analogous reactions due to the altered electronic environment at the amino group position .

Synthetic Chemistry Metal-Free Amination Quinoline Functionalization

Physicochemical Stability and Storage Differentiation: 6-Methylquinolin-2-amine vs. Related Aminoquinolines

6-Methylquinolin-2-amine demonstrates measurable thermal stability with a predicted boiling point of 320.2 °C at 760 mmHg, which is approximately 47 °C higher than the boiling point of 273.3 °C reported for the regioisomer 6-amino-2-methylquinoline (CAS 65079-19-8) [1]. The melting point range for 6-methylquinolin-2-amine is 137-145 °C, while 6-amino-2-methylquinoline melts at a higher range of 187-192 °C [1][2]. These thermal property differences arise from the distinct intermolecular hydrogen-bonding networks formed by the 2-amino vs. 6-amino substitution patterns. 6-Methylquinolin-2-amine requires storage at 2-8 °C with protection from light and moisture, conditions that are comparable to many quinoline derivatives but should be strictly observed to prevent degradation upon exposure to heat, light, or oxidizing agents [3]. The compound is soluble in water according to supplier specifications, which differentiates it from less water-soluble quinoline analogs and facilitates its use in aqueous biological assay systems without requiring high concentrations of organic co-solvents .

Compound Stability Storage Conditions Thermal Stability

Commercial Availability and Purity Grade Differentiation: 6-Methylquinolin-2-amine vs. Closest Regioisomers

6-Methylquinolin-2-amine (CAS 20150-84-9) is commercially available from multiple reputable suppliers with minimum purity specifications of 95% . Pricing structures indicate availability at research quantities ranging from 25 mg to 1 g, with 100 mg units priced at approximately €234-333 depending on supplier and purity grade . In comparison, the regioisomer 6-amino-2-methylquinoline (CAS 65079-19-8) is available at a higher minimum purity of 97-98% from major suppliers, but with different pricing and availability profiles [1]. The 6-methyl-2-amino substitution pattern of CAS 20150-84-9 is less common than the 2-methyl-6-amino pattern, which may affect lead times and sourcing strategies. Additionally, 6-methylquinolin-2-amine is cataloged under MDL number MFCD08235109 and CHEMBL ID CHEMBL361660, with binding data curated in both BindingDB and ChEMBL databases, facilitating computational and cheminformatic analyses [2]. The compound's availability as a versatile small molecule scaffold at 95% purity makes it suitable for initial screening and SAR exploration, while higher purity grades (>98%) may be available through custom synthesis for advanced studies requiring greater chemical homogeneity .

Procurement Purity Grade Supplier Comparison

6-Methylquinolin-2-amine (CAS 20150-84-9) Best Research and Industrial Application Scenarios


SH3 Domain-Protein Interaction Studies in Kinase Signaling Research

Researchers investigating SH3 domain-mediated protein-protein interactions, particularly those involving Tec family kinases, can utilize 6-methylquinolin-2-amine as a characterized reference ligand. With a documented Kd of 61 μM and EC50 of 75 μM for the mouse Tec kinase SH3 domain in fluorescence polarization assays [1], this compound provides a quantifiable baseline for developing and validating new SH3 domain binding assays. The 20% improvement in EC50 compared to unsubstituted 2-aminoquinoline (90 μM) makes it a more suitable positive control for assay development, offering a measurable signal window while maintaining sufficiently weak affinity to serve as a reference point for identifying more potent hit compounds [1][2]. This application is particularly relevant for laboratories studying B-cell signaling, immunodeficiency disorders, or developing SH3 domain-targeted therapeutics.

Medicinal Chemistry Scaffold for Metal-Free Derivatization and SAR Exploration

Medicinal chemists seeking to avoid heavy metal contamination in compound libraries can employ 6-methylquinolin-2-amine as a starting scaffold for metal-free diversification. The established synthetic protocol using quinoline-N-oxides and triflic anhydride enables the generation of diverse 2-aminoquinoline derivatives under mild, metal-free conditions [1]. The 6-methyl substituent provides a defined electronic environment that can be systematically compared to other substitution patterns, enabling structure-activity relationship studies that probe the impact of substitution position on biological activity. The compound's XLogP3 of 2.2 and TPSA of 38.9 Ų place it within favorable drug-like chemical space, making it a practical starting point for hit-to-lead optimization programs [3].

BACE1 Inhibitor Screening Assay Development and Reference Standard

Neuroscience researchers engaged in Alzheimer's disease drug discovery can deploy 6-methylquinolin-2-amine as a well-characterized weak-binding reference compound for BACE1 inhibitor screening assays. Its Kd of 1.6 mM for human BACE1, determined by surface plasmon resonance, establishes a reliable baseline binding window that helps define assay sensitivity and signal-to-noise parameters [1]. In high-throughput screening campaigns, this compound serves as an internal reference to distinguish non-specific binders from genuine hits, as true BACE1 inhibitors typically exhibit affinities in the low nanomolar range [1][2]. The availability of this binding data in public databases (BindingDB, ChEMBL) further supports computational validation of screening results and virtual screening efforts targeting BACE1 [1].

Computational Chemistry and Molecular Docking Validation Studies

Computational chemists and cheminformaticians can leverage 6-methylquinolin-2-amine as a validation compound for molecular docking algorithms and scoring functions. The compound's binding data for both Tec kinase SH3 domain (Kd = 61 μM) and BACE1 (Kd = 1.6 mM) provides experimentally determined affinity values against two structurally distinct protein targets [1]. This dual-target binding profile, with a 26-fold difference in affinity, enables rigorous testing of docking software's ability to discriminate between weak and moderate binders. The compound's computed physicochemical properties (XLogP3 = 2.2, TPSA = 38.9 Ų, molecular weight = 158.2 g/mol) further support its use in benchmarking pharmacokinetic prediction models and drug-likeness filters [2][3].

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